molecular formula C13H24N4O3S B6646465 4-[(1-amino-2,3-dimethylbutan-2-yl)sulfamoyl]-N,1-dimethylpyrrole-2-carboxamide

4-[(1-amino-2,3-dimethylbutan-2-yl)sulfamoyl]-N,1-dimethylpyrrole-2-carboxamide

Cat. No.: B6646465
M. Wt: 316.42 g/mol
InChI Key: VZYFKIRPOGFKJM-UHFFFAOYSA-N
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Description

4-[(1-amino-2,3-dimethylbutan-2-yl)sulfamoyl]-N,1-dimethylpyrrole-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. This compound features a unique structure that includes a sulfamoyl group, a pyrrole ring, and a dimethylbutan-2-yl substituent, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-amino-2,3-dimethylbutan-2-yl)sulfamoyl]-N,1-dimethylpyrrole-2-carboxamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a reaction with sulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dimethylbutan-2-yl Group: This step involves the alkylation of the amino group using a suitable alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and sulfamoyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfamoyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered carbonyl groups.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In organic synthesis, 4-[(1-amino-2,3-dimethylbutan-2-yl)sulfamoyl]-N,1-dimethylpyrrole-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules. It can also serve as a probe in biochemical assays.

Medicine

Medically, this compound has potential as a lead compound for the development of new pharmaceuticals. Its structural features make it a candidate for targeting specific enzymes or receptors involved in various diseases.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various chemical processes and manufacturing.

Mechanism of Action

The mechanism of action of 4-[(1-amino-2,3-dimethylbutan-2-yl)sulfamoyl]-N,1-dimethylpyrrole-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the pyrrole ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1-amino-2,3-dimethylbutan-2-yl)sulfamoyl]benzamide
  • N-(1-amino-2,3-dimethylbutan-2-yl)-4-methylbenzenesulfonamide
  • 4-[(1-amino-2,3-dimethylbutan-2-yl)sulfamoyl]thiophene-2-carboxamide

Uniqueness

Compared to these similar compounds, 4-[(1-amino-2,3-dimethylbutan-2-yl)sulfamoyl]-N,1-dimethylpyrrole-2-carboxamide is unique due to the presence of the pyrrole ring, which provides additional sites for chemical modification and interaction with biological targets

Properties

IUPAC Name

4-[(1-amino-2,3-dimethylbutan-2-yl)sulfamoyl]-N,1-dimethylpyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3S/c1-9(2)13(3,8-14)16-21(19,20)10-6-11(12(18)15-4)17(5)7-10/h6-7,9,16H,8,14H2,1-5H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYFKIRPOGFKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(CN)NS(=O)(=O)C1=CN(C(=C1)C(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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